molecular formula C9H17NO2 B1385231 Methyl 3-(cyclopentylamino)propanoate CAS No. 754125-43-4

Methyl 3-(cyclopentylamino)propanoate

Cat. No.: B1385231
CAS No.: 754125-43-4
M. Wt: 171.24 g/mol
InChI Key: AHYUCALUVDREAN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(cyclopentylamino)propanoate can be synthesized through the reaction of 3-amino-propionic acid methyl ester with cyclopentanone . The reaction typically involves the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve a high yield of the compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(cyclopentylamino)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 3-(cyclopentylamino)propanoate has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in studies involving enzyme-substrate interactions and protein-ligand binding.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl 3-(cyclopentylamino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(cyclohexylamino)propanoate
  • Methyl 3-(cyclobutylamino)propanoate
  • Methyl 3-(cyclopropylamino)propanoate

Uniqueness

Methyl 3-(cyclopentylamino)propanoate is unique due to its specific cyclopentyl group, which imparts distinct chemical and physical properties compared to its analogs. This uniqueness makes it valuable in certain research and industrial applications where specific reactivity or interaction profiles are required .

Biological Activity

Methyl 3-(cyclopentylamino)propanoate, a compound with the molecular formula C₉H₁₇NO₂ and CAS number 754125-43-4, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological activity, and research findings related to this compound, focusing on its pharmacological profiles and mechanisms of action.

Synthesis

The synthesis of this compound involves several steps. A common method includes the reaction of methyl 3-aminopropanoate with cyclopentanone in the presence of sodium acetate and sodium triacetoxyborohydride, followed by hydrolysis with sodium hydroxide. The overall yield reported for this synthesis is approximately 55% .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In particular, it has shown promising activity against various cancer cell lines:

  • In vitro Studies : Research indicates that compounds with cyclopentyl substitutions exhibit selective inhibition against mutant forms of the epidermal growth factor receptor (EGFR), which is often implicated in lung cancer. For instance, a related compound with a cyclopentyl group demonstrated an IC₅₀ value of 41 nM against EGFR L858R/T790M mutations, indicating potent activity .
  • Mechanism of Action : The mechanism through which this compound exerts its effects may involve interaction with specific protein targets associated with tumor growth and proliferation. The presence of the cyclopentyl group is believed to enhance binding affinity to these targets, thereby inhibiting cancer cell proliferation more effectively than compounds lacking such substitutions .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have suggested that modifications in the molecular structure can significantly influence biological activity. For example:

  • Cyclopentyl Group : The introduction of a cyclopentyl group at the amino position has been correlated with increased selectivity and potency against certain cancer cell lines. This structural feature appears to be crucial for enhancing the compound's interaction with target proteins involved in cancer progression .

Data Table: Biological Activity Overview

Activity Type Cell Line IC₅₀ (nM) Comments
AnticancerEGFR L858R/T790M41Selective inhibition observed
CytotoxicityA549 (lung adenocarcinoma)Not specifiedFurther studies needed for detailed profiling
Proliferation InhibitionH460 (large cell lung carcinoma)Not specifiedInvestigated alongside other novel compounds

Case Study 1: Lung Cancer Cell Line Evaluation

A study evaluated the effects of this compound on A549 and H460 lung cancer cell lines. The compound exhibited significant inhibition of cell proliferation compared to controls, suggesting its potential as a therapeutic agent in treating non-small cell lung cancer (NSCLC). The study utilized Western blot analysis to assess changes in protein expression linked to cell cycle regulation, confirming the compound's role in modulating oncogenic pathways .

Case Study 2: Comparative Analysis with Other Derivatives

In comparative studies involving various derivatives of propanoate compounds, this compound was shown to outperform several analogs in terms of anticancer activity. This underscores the importance of structural features such as the cyclopentyl group in enhancing biological efficacy .

Properties

IUPAC Name

methyl 3-(cyclopentylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)6-7-10-8-4-2-3-5-8/h8,10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHYUCALUVDREAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC1CCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651267
Record name Methyl N-cyclopentyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754125-43-4
Record name Methyl N-cyclopentyl-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651267
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Methyl 3-aminopropanoate (9.37 g, 0.09 mol) was dissolved in DCM (200 mL). Cyclopentanone (6.43 mL, 0.07 mol, 0.77 eq), sodium acetate (5.96 g, 0.07 mol, 0.77 eq) and sodium triacetoxyborohydride (22 g, 0.10 mol, 1.11 eq) were added then the reaction was stirred at rt for 16 h. 20% Sodium bicarbonate (100 mL) and 2 M sodium hydroxide (50 mL) were added and the product extracted using DCM/H2O. The organic extracts were combined, washed with sat. NaCl, dried (MgSO4) and evaporated under reduced pressure to give the product as a pale yellow oil (8.90 g, 55%); MS+ve: 172.4.
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9.37 g
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200 mL
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6.43 mL
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5.96 g
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22 g
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100 mL
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50 mL
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Yield
55%

Synthesis routes and methods III

Procedure details

A mixture of 59.605 g (0.70 mole) cyclopentylamine (Aldrich), 72.299 g (0.84 mole) of methyl acrylate (Aldrich) and 250 mL of methanol was heated at reflux under an argon atmosphere for 14 hours, then ca 200 mL of solvent was distilled out at atmospheric pressure. The residue was distilled under vacuum (12 mm Hg, bp 112-114 degrees) to give 77.616 g (64%) of 3-cyclopentylamino-propanoic acid methyl ester.
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59.605 g
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72.299 g
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250 mL
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